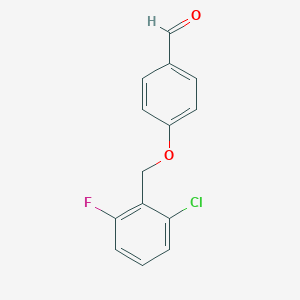

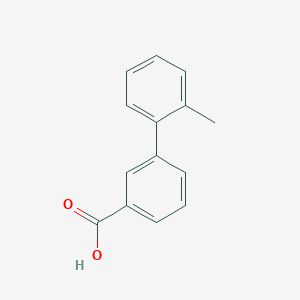

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde

説明

Synthesis Analysis

Research has focused on the synthesis of compounds similar to 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde, demonstrating various methodologies. For instance, the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes using different protecting groups, including benzyl and chlorobenzyl, yields compounds with specific functionalities in yields between 67-75% (Plourde & Spaetzel, 2002). Additionally, Pd-catalyzed C-H hydroxylation and methylation techniques using transient directing groups have been developed for modifying benzaldehydes, showcasing advanced synthetic strategies (Chen, Ozturk, & Sorensen, 2017; Chen & Sorensen, 2018).

Molecular Structure Analysis

Studies have provided insights into the molecular structure of related benzaldehyde derivatives through various spectroscopic techniques. For example, the compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by elemental analysis, MS, IR, NMR, and UV-visible spectroscopy, with its structure determined by X-ray analysis, highlighting the detailed structural analysis capabilities for such compounds (Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzaldehydes, including fluorination and chlorination, have been extensively studied. The reductive coupling reactions between fluorobenzaldehyde and different alcohols using decaborane as a reducing agent exemplify the versatility of these compounds in organic synthesis (Funke et al., 2006). Similarly, the photocatalytic oxidation of benzyl alcohol derivatives to aldehydes under O2 atmosphere and light irradiation demonstrates the potential of these compounds in green chemistry applications (Higashimoto et al., 2009).

Physical Properties Analysis

The physical properties of similar compounds have been examined, with a focus on crystal structures, solubility, and spectroscopic characteristics. The solid-state structures and spectroscopic data offer insights into the physical behavior and interaction potentials of these molecules (Hayvalı et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations of halogenated benzaldehydes, are closely related to their structural features. For instance, the presence of halogens influences their electrophilic and nucleophilic reaction profiles, making them valuable intermediates in organic synthesis. Studies on the synthesis and characterization of azo-benzoic acids and their precursors reveal the complexity and richness of the chemistry associated with these compounds (Baul et al., 2009).

科学的研究の応用

Metabolic Studies and Pharmacological Applications

- Benzaldehyde derivatives, such as 4-(4-fluorophenoxy)benzaldehyde semicarbazone, have been explored for their pharmacological potential, including their metabolism in organisms. For instance, a novel anticonvulsant derived from a benzaldehyde derivative showed significant protection in rat models, indicating potential applications in developing anticonvulsant drugs (Dimmock et al., 1999).

Genotoxicity and Environmental Impact Studies

- The genotoxic effects of benzaldehyde on biological models like Drosophila melanogaster have been studied, demonstrating the chemical's potential to induce genetic mutations. This research can inform environmental safety and toxicology fields about the potential risks associated with chemical exposure (Deepa Pv et al., 2012).

Chemical Synthesis and Drug Design

- Research into benzaldehyde derivatives also includes the synthesis of compounds with potential anti-inflammatory and analgesic properties, demonstrating the chemical's utility in drug design and development (Doğdaş et al., 2007).

Receptor Modulation Studies

- Studies on compounds like raloxifene analogs, which share a structural resemblance to benzaldehyde derivatives, contribute to understanding how chemical modifications can influence biological activity, particularly in receptor binding and modulation. This research is crucial for developing selective drugs for various receptor targets (Grese et al., 1997).

Sedative-Hypnotic Activity Research

- Benzaldehyde derivatives have been investigated for their sedative-hypnotic activities, indicating potential applications in treating insomnia and other sleep disorders. The study of such compounds can lead to the development of new therapeutic agents (Zhu et al., 2018).

Safety And Hazards

“4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

特性

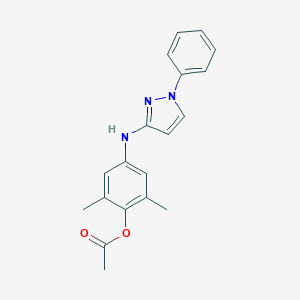

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUZCDNRKXWPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352781 | |

| Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde | |

CAS RN |

172932-10-4 | |

| Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172932-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)